molecular formula C6HF3INO2 B2776695 2,3,4-Trifluoro-1-iodo-5-nitrobenzene CAS No. 148388-75-4

2,3,4-Trifluoro-1-iodo-5-nitrobenzene

Cat. No.: B2776695
CAS No.: 148388-75-4
M. Wt: 302.979
InChI Key: LIIHMNZPZCXYNS-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-1-iodo-5-nitrobenzene is an organic compound with the molecular formula C6HF3INO2 and a molecular weight of 302.98 g/mol . This compound is characterized by the presence of three fluorine atoms, one iodine atom, and one nitro group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-1-iodo-5-nitrobenzene typically involves the iodination of 2,3,4-trifluoronitrobenzene. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-1-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4-Trifluoro-1-iodo-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-1-iodo-5-nitrobenzene involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in substitution reactions, where it forms a covalent bond with nucleophiles. In reduction reactions, the nitro group is reduced to an amino group, which can further participate in biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trifluoro-1-iodo-5-nitrobenzene is unique due to the presence of both iodine and nitro groups on the same benzene ring, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl groups enhance its reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

2,3,4-trifluoro-1-iodo-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF3INO2/c7-4-2(10)1-3(11(12)13)5(8)6(4)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIHMNZPZCXYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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